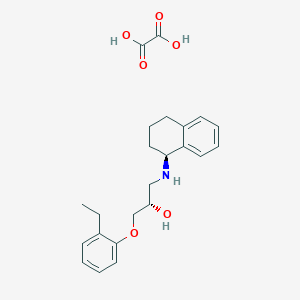

3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate

Übersicht

Beschreibung

SR59230A ist ein potenter, selektiver und die Blut-Hirn-Schranke durchdringender Antagonist des Beta-3-Adrenozeptors. Er wird in der wissenschaftlichen Forschung aufgrund seiner hohen Affinität zu Beta-3-Adrenozeptoren weit verbreitet eingesetzt, mit IC50-Werten von 40 Nanomol für Beta-3, 408 Nanomol für Beta-1 und 648 Nanomol für Beta-2-Rezeptoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SR59230A umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von SR59230A folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Effizienz und Wirtschaftlichkeit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR59230A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SR59230A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SR59230A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nucleophilen

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogene, Nucleophile und andere Reagenzien unter kontrollierten Temperaturen und Lösungsmitteln

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

SR59230A has been studied for its effects on metabolism. It modulates energy expenditure and fat metabolism, making it a candidate for research into treatments for obesity and related metabolic disorders. Studies have shown that this compound can significantly impact body weight regulation by altering the signaling pathways associated with energy homeostasis.

Gastrointestinal Motility

The compound has also been investigated for its potential effects on gastrointestinal motility. Its action on adrenergic receptors in the gut suggests that it may play a role in conditions affecting digestive processes .

Pharmacological Research

As a beta-3 adrenergic receptor antagonist, SR59230A serves as a valuable tool in pharmacological studies aimed at understanding the role of these receptors in various physiological processes. Researchers utilize this compound to explore receptor interactions and downstream signaling mechanisms.

Gene Interactions

Studies have identified several genes that interact with SR59230A, providing insights into its biological mechanisms and potential therapeutic targets. For instance, interactions with specific proteins involved in metabolic regulation have been documented, highlighting the compound's relevance in gene therapy and molecular biology studies .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Activity |

|---|---|---|

| SR58611A | Similar structure with different substituents | Selective beta-3 antagonist |

| CL316243 | Contains a different side chain | Potent beta-3 agonist |

| Isoproterenol | Beta agonist with a simpler structure | Non-selective beta agonist |

Uniqueness : The distinct combination of the tetrahydronaphthalene moiety and the ethylphenoxy group in SR59230A gives it unique pharmacological properties compared to these analogs. Its specific action as a beta-3 adrenergic receptor antagonist sets it apart from other compounds that may exhibit agonistic properties or target different receptor subtypes .

Wirkmechanismus

SR59230A exerts its effects by selectively binding to and antagonizing the beta-3 adrenergic receptor. This receptor is involved in various physiological processes, including lipolysis, thermogenesis, and cardiovascular function. By blocking the receptor, SR59230A inhibits the downstream signaling pathways, leading to reduced cellular responses to adrenergic stimulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ICI-118551: Ein selektiver Beta-2-Adrenozeptor-Antagonist mit unterschiedlichen Selektivitäts- und Affinitätsprofilen.

Propranolol: Ein nicht-selektiver Beta-Adrenozeptor-Antagonist, der in verschiedenen therapeutischen Anwendungen eingesetzt wird.

SR58611A: Ein weiterer Beta-3-Adrenozeptor-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit

SR59230A ist aufgrund seiner hohen Selektivität und Affinität für den Beta-3-Adrenozeptor einzigartig, was es zu einem wertvollen Werkzeug in der Forschung macht. Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, erhöht seine Nützlichkeit bei der Untersuchung von Funktionen und Störungen des zentralen Nervensystems .

Biologische Aktivität

Overview

3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate, commonly known as SR59230A, is a synthetic compound primarily recognized for its role as a selective antagonist of the beta-3 adrenergic receptor (β3-AR). This compound has garnered attention due to its diverse pharmacological effects and potential therapeutic applications in various biological systems.

- IUPAC Name : (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol; oxalic acid

- Molecular Formula : C21H27NO2·C2H2O4

- Molecular Weight : 415.5 g/mol

- CAS Number : 174689-39-5

SR59230A primarily functions as a β3-adrenoceptor antagonist , exhibiting high affinity for β3 receptors with an IC50 value of approximately 40 nM. It also interacts with β1 and β2 adrenergic receptors, albeit with lower affinity (408 nM for β1 and 648 nM for β2) . This selective antagonism has implications in metabolic regulation, particularly in adipose tissue where β3 receptors play a crucial role in lipolysis and thermogenesis.

Cardiovascular Effects

Research indicates that SR59230A may improve cardiac function in heart failure models. In rat studies, the administration of SR59230A led to enhanced cardiac output and reduced systemic vascular resistance, suggesting its potential as a therapeutic agent for heart failure management .

Antioxidant Properties

In addition to its adrenergic activity, SR59230A exhibits antioxidant properties. It can mitigate oxidative stress in renal cells exposed to calcium oxalate (CaOx), a common component in kidney stones. This protective effect is attributed to its ability to enhance superoxide dismutase activity while decreasing reactive oxygen species (ROS) levels .

Inhibition of Calcium Oxalate Crystal Formation

Recent studies have explored the role of SR59230A in inhibiting the formation of calcium oxalate crystals. In vitro experiments demonstrated that the compound significantly reduced the aggregation of CaOx crystals, which is pivotal in preventing kidney stone formation. The mechanism involves altering the zeta potential on crystal surfaces and promoting the formation of less harmful crystal forms .

Table 1: Summary of Biological Activities

Case Study: Effects on Kidney Cells

In a controlled study involving HK-2 renal cells treated with calcium oxalate, SR59230A was shown to significantly enhance cell viability and reduce markers of oxidative stress. The treatment resulted in lower levels of malondialdehyde and 8-hydroxy-deoxyguanosine expression, indicating reduced cellular damage and improved antioxidant defenses .

Eigenschaften

IUPAC Name |

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.C2H2O4/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;3-1(4)2(5)6/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;(H,3,4)(H,5,6)/t18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBQNQMNFXNGLR-MKSBGGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872468 | |

| Record name | SR 59230A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174689-39-5 | |

| Record name | (2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]2-propanol ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174689-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174689395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR 59230A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-59230A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2GB3YHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.